molecular formula C22H20N4O8S2.Na<br>C22H20N4NaO8S2 B1668878 Cefsulodin sodium CAS No. 52152-93-9

Cefsulodin sodium

Cat. No.: B1668878
CAS No.: 52152-93-9
M. Wt: 555.5 g/mol
InChI Key: GTZPOHRNWUTXNB-DWBVFMGKSA-N
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Mechanism of Action

Target of Action

Cefsulodin Sodium, a third-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics like this compound .

Mode of Action

This compound interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the synthesis of the bacterial cell wall . The beta-lactam ring within the structure of this compound is responsible for this binding . This interaction and the resulting inhibition of cell wall synthesis lead to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall . By inhibiting this pathway, this compound prevents the proper formation of the cell wall, leading to bacterial cell lysis and death .

Pharmacokinetics

The pharmacokinetics of this compound, like other third-generation cephalosporins, have been studied after intravenous and intramuscular administration . Under normal conditions, the major route of elimination for this compound is via the kidneys . The elimination half-life of this compound is not clearly established but is expected to be similar to other third-generation cephalosporins, which have a half-life ranging between 1.5 and 2.5 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the bacterial cell wall. This disruption leads to cell lysis and the subsequent death of the bacteria . This compound is particularly active against Pseudomonas aeruginosa , a common cause of hospital-acquired infections.

Chemical Reactions Analysis

Cefsulodin Sodium undergoes several types of chemical reactions, including:

Properties

CAS No.

52152-93-9

Molecular Formula

C22H20N4O8S2.Na
C22H20N4NaO8S2

Molecular Weight

555.5 g/mol

IUPAC Name

sodium;(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H20N4O8S2.Na/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12;/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34);/t15-,17-,21-;/m1./s1

InChI Key

GTZPOHRNWUTXNB-DWBVFMGKSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na]

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na+]

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N.[Na]

Appearance

Solid powder

52152-93-9

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

52152-93-9 (Parent)
52152-93-9 (mono-hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Abbott 46811
Cefsulodin
Cefsulodin Monosodium Salt
Cefsulodin Sodium
CGP 7174 E
CGP-7174-E
CGP7174E
Monaspor
Monosodium Salt, Cefsulodin
Pyocefal
SCE 129
SCE-129
SCE129
Sodium, Cefsulodin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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